(6-Fluoro-4-((pyridin-3-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-((pyridin-3-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a fluoro group, a pyridin-3-ylmethylamino group, and a piperidin-1-ylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-((pyridin-3-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with pyridin-3-ylmethylamine.
Formation of the Piperidin-1-ylmethanone Group: The final step involves the acylation of the amine group with piperidin-1-ylmethanone using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-((pyridin-3-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
(6-Fluoro-4-((pyridin-3-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-((pyridin-3-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole: Shares the fluoro and piperidinyl groups but has a different core structure.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Similar in structure but with variations in the substituents.
Uniqueness
(6-Fluoro-4-((pyridin-3-ylmethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21FN4O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[6-fluoro-4-(pyridin-3-ylmethylamino)quinolin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H21FN4O/c22-16-6-7-19-17(11-16)20(25-13-15-5-4-8-23-12-15)18(14-24-19)21(27)26-9-2-1-3-10-26/h4-8,11-12,14H,1-3,9-10,13H2,(H,24,25) |
InChI Key |
CIQJUOYQCCEKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CN=CC=C4)F |
Origin of Product |
United States |
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